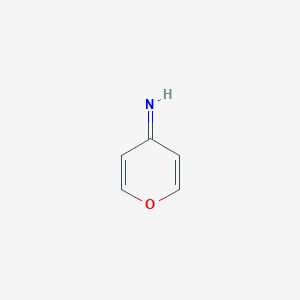

4H-Pyran-4-imine

Description

Structure

3D Structure

Properties

CAS No. |

194030-97-2 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

pyran-4-imine |

InChI |

InChI=1S/C5H5NO/c6-5-1-3-7-4-2-5/h1-4,6H |

InChI Key |

SVPRQBDSRKJRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=CC1=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4H-Pyran-4-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel heterocyclic compound, 4H-Pyran-4-imine. While the parent compound has not been extensively reported in the literature, this document extrapolates from established chemical principles and spectral data of analogous structures to provide a foundational resource for its future investigation. This guide details a plausible synthetic route from 4H-pyran-4-one, outlines a comprehensive experimental protocol, presents predicted spectral data for characterization, and discusses the potential biological significance of this compound class.

Proposed Synthesis of this compound

The most direct synthetic precursor to this compound is 4H-pyran-4-one. The synthesis of 4H-pyran-4-one can be achieved through the decarboxylation of chelidonic acid, which is prepared from the condensation of diethyl oxalate and acetone.[5]

The formation of the target imine would then proceed via a condensation reaction between 4H-pyran-4-one and a suitable nitrogen source, such as ammonia. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.[6][7] However, it is important to note that the reaction of 4H-pyran-4-thiones with ammonia has been shown to yield 4(1H)-pyridinethiones, suggesting a potential for ring-opening and rearrangement.[8] Therefore, careful control of reaction conditions is crucial to favor the formation of the desired imine.

A plausible reaction mechanism for the formation of this compound is depicted below.

Caption: Proposed acid-catalyzed mechanism for the synthesis of this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of this compound.

Synthesis of 4H-Pyran-4-one

This procedure is adapted from the known synthesis via decarboxylation of chelidonic acid.[5]

-

Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet is charged with chelidonic acid (10 g, 54.3 mmol).

-

Reaction: The flask is heated in a sand bath to 250-260 °C. The solid will melt and effervescence (CO2 evolution) will be observed. The heating is continued until the gas evolution ceases.

-

Purification: The crude product is purified by vacuum distillation to yield 4H-pyran-4-one as a colorless solid.

Synthesis of this compound

This procedure is a generalized method for imine synthesis from a ketone.[9][10]

-

Setup: A 100 mL round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 4H-pyran-4-one (5.0 g, 52.0 mmol), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).

-

Reaction: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. The reaction mixture is heated to reflux. The formation of water will be observed in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization

The characterization of this compound would rely on standard spectroscopic techniques. The following tables summarize the known data for the precursor, 4H-pyran-4-one, and the predicted data for the target imine.

Characterization Data for 4H-Pyran-4-one

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 7.7 (d, 2H), 6.4 (d, 2H) | [11] |

| ¹³C NMR | δ (ppm): 175.0 (C=O), 140.0 (CH), 117.0 (CH) | [12] |

| IR (cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch) | [13] |

| Mass Spec (m/z) | 96.02 (M+) | [13][14] |

Predicted Characterization Data for this compound

The predicted data is based on the known shifts for 4H-pyran-4-one and the typical spectral changes observed upon imine formation.[6] The C=N stretch in the IR spectrum of imines typically appears in the range of 1650-1670 cm⁻¹.[6]

| Technique | Predicted Data | Justification |

| ¹H NMR | δ (ppm): ~7.5-7.8 (d, 2H), ~6.2-6.5 (d, 2H), ~8.0-9.0 (br s, 1H, N-H if unsubstituted) | The protons on the pyran ring are expected to be slightly shifted. An N-H proton signal would be present if the imine is unsubstituted. |

| ¹³C NMR | δ (ppm): ~160-170 (C=N), ~138-142 (CH), ~115-119 (CH) | The C4 carbon signal will shift upfield from the carbonyl carbon of the pyranone. |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch, if unsubstituted), ~1650-1670 (C=N stretch), ~1600 (C=C stretch) | Appearance of a C=N stretch and disappearance of the C=O stretch. An N-H stretch would be present for the primary imine. |

| Mass Spec (m/z) | 95.04 (M+) | The molecular weight of C5H5NO. |

Potential Biological Significance

While there is no specific data on the biological activity of this compound, the broader class of 4H-pyran derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][4] These activities suggest that this compound could be a valuable starting point for the development of new therapeutic agents.

Some of the reported biological activities of 4H-pyran derivatives include:

-

Antimicrobial Activity: Many 4H-pyran derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Antioxidant Activity: The pyran ring system is found in many natural and synthetic compounds with antioxidant properties.[1]

-

Anticancer Activity: Certain 4H-pyran derivatives have shown cytotoxic effects against various cancer cell lines, with some acting as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][3]

-

Vasorelaxant and Trachea-relaxant Activity: Some derivatives have been shown to have relaxant effects on smooth muscle tissue, suggesting potential applications in cardiovascular and respiratory diseases.[4]

Caption: Overview of the diverse biological activities associated with the 4H-pyran scaffold.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound this compound. Based on established synthetic methodologies for related compounds, a plausible route for its preparation from 4H-pyran-4-one has been proposed, along with a detailed experimental protocol. Furthermore, predicted spectroscopic data have been presented to aid in its future identification and characterization. The diverse biological activities of the 4H-pyran scaffold suggest that this compound and its future derivatives could be of significant interest to researchers in medicinal chemistry and drug development. Further experimental work is required to validate the proposed synthesis and to explore the physicochemical properties and biological activities of this promising new compound.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 4H-Pyran-4-imine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While derivatives such as 4H-pyran-4-ones and 2-amino-4H-pyrans are extensively studied, the corresponding 4H-pyran-4-imine class remains a less explored chemical space. These imine derivatives, formed by the condensation of 4H-pyran-4-ones with primary amines, offer unique structural and electronic properties that make them compelling targets for drug discovery and material science. Their potential to engage in hydrogen bonding and coordinate with metal ions opens up new avenues for designing targeted therapeutics.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound derivatives. A notable scarcity of published, consolidated spectroscopic data for this specific subclass exists; therefore, this guide will leverage data from structurally related and precursor compounds, primarily 4H-pyran-4-ones and various functionalized 4H-pyrans, to establish a predictive framework for analysis. We will present detailed experimental protocols, tabulated spectral data from representative molecules, and logical workflows to aid researchers in the structural elucidation of these novel compounds.

General Experimental Workflow for Synthesis and Analysis

The synthesis of this compound derivatives typically involves the condensation of a 4H-pyran-4-one precursor with a primary amine. The subsequent analysis relies on a suite of spectroscopic methods to confirm the structure and purity of the final product.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Common solvents should be chosen based on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added (for organic solvents). Often, the residual solvent peak is sufficient for referencing.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , typical acquisition parameters on a 400-600 MHz spectrometer are:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16, increased as needed for signal-to-noise.

-

-

For ¹³C NMR , typical acquisition parameters with proton decoupling are:

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds (can be increased for quaternary carbons)

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove moisture, which can interfere with the spectrum (especially in the O-H stretching region).

-

In an agate mortar, grind 1-2 mg of the purified derivative into a fine powder.

-

Add approximately 100-200 mg of dry KBr and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and water vapor signals.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

Ensure the sample is pure and volatile enough for EI-MS.

-

For stable solids or liquids, use a direct insertion probe. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC, which separates components before they enter the MS source.

-

-

Ionization and Analysis:

-

The sample is vaporized in the ion source under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. This causes the ejection of an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments, providing clues about the molecule's structure.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated π-systems.

Protocol:

-

Sample Preparation:

-

Prepare a dilute stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 1.0 AU, as dictated by the Beer-Lambert Law.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.

-

-

Data Acquisition:

-

Place the solvent blank in the spectrophotometer and record a baseline correction.

-

Replace the blank with the sample cuvette.

-

Scan a range of wavelengths, typically from 200 to 800 nm, to generate the absorption spectrum.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Data Presentation & Interpretation

Due to the limited availability of specific data for 4H-pyran-4-imines, the following tables present representative data from closely related 4H-pyran derivatives. These serve as a baseline for predicting the spectral characteristics of the target imine compounds.

Expected Spectroscopic Features of 4H-Pyran-4-imines

-

¹H NMR: Protons on the pyran ring are expected in the olefinic region. The chemical shifts will be influenced by the substituent on the imine nitrogen. Protons alpha to the imine nitrogen will appear downfield.

-

¹³C NMR: The most significant change from the 4H-pyran-4-one precursor will be the chemical shift of the C4 carbon. The carbonyl carbon (C=O) typically appears around 175-185 ppm, whereas the imine carbon (C=N) is expected to shift upfield to approximately 150-165 ppm.

-

FT-IR: The key diagnostic feature is the disappearance of the strong C=O stretching band (typically ~1650 cm⁻¹) of the pyranone precursor and the appearance of a C=N stretching band in the 1640-1690 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight. Fragmentation may involve cleavage of the N-substituent and characteristic cleavages of the pyran ring.

-

UV-Vis: The λ_max will be dependent on the extent of conjugation in the entire molecule, including the pyran ring and any aromatic substituents on the imine nitrogen.

Table 1: Representative ¹H NMR Spectroscopic Data for 2-Amino-4H-Pyran Derivatives

| Compound Structure (Example) | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-amino-3-cyano-4-(4-chlorophenyl)-6-methyl-4H-pyran | DMSO-d₆ | 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 7.01 (s, 2H, NH₂), 4.40 (s, 1H, H-4), 2.25 (s, 3H, CH₃) |

| 2-amino-3-cyano-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | DMSO-d₆ | 7.25-7.15 (m, 5H, Ar-H), 6.90 (s, 2H, NH₂), 4.20 (s, 1H, H-4), 2.50 (s, 2H, CH₂), 2.20 (s, 2H, CH₂), 1.05 (s, 3H, CH₃), 0.95 (s, 3H, CH₃) |

Table 2: Representative ¹³C NMR Spectroscopic Data for 4H-Pyran Derivatives

| Compound Class | Solvent | Representative Chemical Shift Ranges (δ, ppm) |

| 4H-Pyran-4-one | CDCl₃ | C2/C6: ~160-165, C3/C5: ~115-120, C4 (C=O): ~178-185 |

| 2-Amino-4H-Pyran | DMSO-d₆ | C2 (C-NH₂): ~158-160, C3 (C-CN): ~55-60, C4: ~35-40, C5: ~110-115, C6: ~150-155 |

Table 3: Key FT-IR Absorption Frequencies for Pyran Derivatives and Imines

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected in this compound? |

| C=O (Ketone) | Stretch | 1650 - 1680 | No (Precursor only) |

| C=N (Imine) | Stretch | 1640 - 1690 | Yes (Key Signal) |

| C≡N (Nitrile) | Stretch | 2210 - 2260 | Yes (If present as substituent) |

| N-H (Amine) | Stretch | 3300 - 3500 | Yes (If R on imine is H) |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Yes |

| C=C (Alkene) | Stretch | 1600 - 1650 | Yes |

Application in Drug Development: Targeting Signaling Pathways

Many pyran derivatives exhibit anticancer activity by inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). The CDK4/6-Cyclin D complex, in particular, is a critical driver of the G1 to S phase transition in the cell cycle. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. The structural features of this compound derivatives make them potential candidates for designing novel CDK inhibitors.

Caption: The CDK/Rb signaling pathway, a potential target for this compound derivatives in cancer therapy.

An In-depth Technical Guide to the Discovery and Isolation of Novel 4H-Pyran-4-imine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran-4-imine scaffold represents a compelling, yet underexplored, class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and isolation of novel this compound derivatives. It details the primary synthetic strategies, focusing on the conversion of readily accessible 4H-pyran-4-one precursors. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key chemical transformations and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

The 4H-pyran ring system is a prevalent motif in a myriad of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. While the synthesis and biological evaluation of 4H-pyran-4-one derivatives are well-documented, the corresponding 4H-pyran-4-imines remain a relatively novel and less-investigated class of compounds. The introduction of the imine functionality at the 4-position is anticipated to significantly modulate the electronic and steric properties of the pyran ring, potentially leading to new pharmacological profiles and applications.

This guide aims to consolidate the current knowledge on the synthesis and isolation of this compound compounds, providing a foundational resource for their further exploration and development.

Synthetic Methodologies

The principal and most direct route to novel this compound compounds is through the derivatization of the corresponding 4H-pyran-4-one precursors. This transformation is typically achieved via a condensation reaction with primary amines, a reaction analogous to the formation of Schiff bases from ketones.

General Synthesis of 4H-Pyran-4-one Precursors

A variety of methods exist for the synthesis of the 4H-pyran-4-one scaffold. One of the most common and versatile is the multi-component reaction (MCR) involving an aldehyde, a β-ketoester, and malononitrile.[1][2] This approach offers high atom economy and allows for the rapid generation of a diverse library of substituted 4H-pyrans.

A generalized experimental workflow for the synthesis of 4H-pyran-4-one precursors is depicted below:

Figure 1: General workflow for the synthesis of 4H-pyran-4-one precursors.

Synthesis of Novel this compound Compounds

The conversion of 4H-pyran-4-ones to 4H-pyran-4-imines is achieved through a condensation reaction with a primary amine. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration to yield the final imine product. The careful control of pH is crucial for the success of this reaction.[3]

The logical relationship for the synthesis of 4H-pyran-4-imines from their corresponding pyranone precursors is outlined in the following diagram:

Figure 2: Logical workflow for the synthesis of 4H-pyran-4-imines.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-3-cyano-4-aryl-4H-pyran Derivatives (4H-Pyran-4-one Precursors)

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine or triethylamine (0.1 mmol).

-

Add a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol.

-

Purify the product by recrystallization from ethanol to afford the desired 2-amino-3-cyano-4-aryl-4H-pyran derivative.

General Protocol for the Synthesis of Novel this compound Compounds

-

In a round-bottom flask, dissolve the substituted 4H-pyran-4-one (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

-

Add the primary amine (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 4H-pyran-4-one precursors and their conversion to Schiff base derivatives, which are structurally related to the target 4H-pyran-4-imines. This data is compiled from the literature to provide a comparative overview of reaction yields and key characterization parameters.[4]

Table 1: Synthesis of 2-Amino-4H-Pyran Derivatives

| Compound | Ar-CHO | Active Methylene | Yield (%) | m.p. (°C) |

| 4a | 4-OCH₃-C₆H₄ | Acetylacetone | 92 | 157-160 |

| 4b | 4-Cl-C₆H₄ | Acetylacetone | 88 | 130-132 |

| 4c | 4-NO₂-C₆H₄ | Dimedone | 95 | 180-182 |

| 4d | C₆H₅ | Dimedone | 90 | 202-204 |

Table 2: Synthesis and Characterization of Schiff Base Derivatives of 2-Amino-4H-Pyrans

| Compound | 2-Amino-4H-Pyran | Reagent | Yield (%) | m.p. (°C) | IR (KBr, cm⁻¹) ν(C=N) |

| 5a | 4a | Triethyl orthoformate | 85 | 160-162 | 1687 |

| 5b | 4b | Triethyl orthoformate | 82 | 167-170 | 1663 |

| 5c | 4c | Trimethyl orthoformate | 88 | 210-212 | 1670 |

| 5d | 4d | Trimethyl orthoformate | 86 | 195-197 | 1668 |

Table 3: Representative Spectroscopic Data for a 2-Amino-4H-Pyran Derivative (Compound 4a) [4]

| Data Type | Values |

| IR (KBr, cm⁻¹) | 3334, 3185 (NH₂), 2193 (CN), 1676 (C=O) |

| ¹H NMR (DMSO-d₆, ppm) | 2.05 (s, 3H, CH₃), 2.22 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.43 (s, 1H, CH), 6.69-6.82 (m, 3H, ArH), 6.87 (s, 2H, NH₂), 7.22-7.27 (m, 1H, ArH) |

| ¹³C NMR (DMSO-d₆, ppm) | 18.4, 29.8, 55.0, 57.6, 111.7, 113.3, 114.8, 119.3, 119.8, 129.9, 146.2, 154.8, 158.3, 159.4, 198.4 |

Biological Activities and Signaling Pathways

While the biological activities of 4H-pyran-4-imines are largely uncharted, the broader class of 4H-pyran derivatives has demonstrated significant potential in drug discovery. Many derivatives exhibit antimicrobial, antifungal, and anticancer properties.[5][6] The mechanism of action for some anticancer 4H-pyrans has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]

The potential involvement of 4H-pyran derivatives in the CDK2 signaling pathway is illustrated below:

Figure 3: Potential mechanism of action for anticancer 4H-pyran derivatives.

Further research is imperative to elucidate the specific biological targets and signaling pathways modulated by the novel this compound scaffold.

Conclusion

The synthesis and isolation of novel this compound compounds represent a promising frontier in heterocyclic chemistry and drug discovery. The methodologies outlined in this guide provide a solid foundation for the preparation of these compounds from readily available 4H-pyran-4-one precursors. The structured presentation of quantitative data and visual workflows is intended to accelerate research and development in this area. The exploration of the biological activities and mechanisms of action of this novel class of compounds is a critical next step that holds the potential for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives [ouci.dntb.gov.ua]

- 6. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4H-Pyran-4-imine Scaffolds

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4H-pyran scaffolds, with a specific focus on their imine derivatives. 4H-pyran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[1][2] The introduction of an imine functionality (a carbon-nitrogen double bond), often through the formation of Schiff bases from 2-amino-4H-pyran precursors, can further enhance or modulate these biological effects, making them promising candidates for drug discovery and development.[1]

This document details the synthetic methodologies, summarizes key quantitative biological data in structured tables, outlines experimental protocols for crucial assays, and visualizes complex pathways and workflows to facilitate a deeper understanding of these versatile compounds.

Synthesis of 4H-Pyran and their Imine Derivatives

The synthesis of 4H-pyran scaffolds is often achieved through efficient one-pot, multi-component reactions (MCRs).[3][4] A common and advantageous method involves the three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][5] These reactions are often carried out in the presence of a catalyst, such as N-methylmorpholine or potassium carbonate, and can be performed under environmentally benign conditions.[1]

The resulting 2-amino-4H-pyran derivatives serve as versatile intermediates for the synthesis of this compound scaffolds, typically through the formation of Schiff bases by reaction with orthoesters like trimethylorthoformate or triethylorthoformate.[1]

Biological Activities and Quantitative Data

4H-pyran derivatives and their imine analogs exhibit a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.

Antimicrobial Activity

Derivatives of the 4H-pyran scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[6] Imine-functionalized pyrans, in particular, have been evaluated for their inhibitory effects on various microbial strains.

For instance, a study on Schiff bases fused with 4H-pyran showed that compounds derived from dimedone had better anti-mycobacterial activity against Mycobacterium bovis (BCG) compared to those derived from acetylacetone.[1] Conversely, some compounds showed poor activity against the fungus Candida albicans.[1] Other studies have reported the minimum inhibitory concentrations (MICs) of novel spiro-4H-pyran derivatives against both Gram-positive and Gram-negative bacteria.[7]

Table 1: Antibacterial Activity of Selected 4H-Pyran Derivatives

| Compound ID | Bacterial Strain | Activity Type | Measurement (µg/mL) | Reference |

|---|---|---|---|---|

| 4l | Streptococcus pneumoniae | MIC | 125 | [7] |

| 4l | Escherichia coli | MIC | 125 | [7] |

| 4m | Streptococcus pneumoniae | MIC | 125 | [7] |

| 4m | Salmonella typhimurium | MIC | 250 | [7] |

| 4c | Pseudomonas aeruginosa | MIC | 250 | [7] |

| 4e | Pseudomonas aeruginosa | MIC | 250 | [7] |

| 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | MIC | Best MIC noted |[8] |

Anticancer and Cytotoxic Activity

The anticancer potential of 4H-pyran scaffolds is a major area of research.[9] These compounds have been shown to suppress the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[10]

Studies have demonstrated that certain 4H-pyran derivatives can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, leading to programmed cell death.[8] Molecular docking and kinase assays have confirmed that some of these compounds can effectively inhibit CDK2, a key protein in cell cycle progression, thereby halting cancer cell proliferation.[10]

Table 2: Anticancer Activity (IC₅₀) of Selected 4H-Pyran Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4d | HCT-116 (Colorectal) | 75.1 | [10] |

| 4k | HCT-116 (Colorectal) | 85.88 | [10] |

| 5a | A549 (Lung) | Potent Activity | [8] |

| 5a | A375 (Melanoma) | Potent Activity | [8] |

| 5a | LNCaP (Prostate) | Potent Activity |[8] |

Antioxidant Activity

Several 4H-pyran derivatives have been identified as potent antioxidant agents.[11] Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[10]

Table 3: Antioxidant Activity of Selected 4H-Pyran Derivatives

| Compound ID | Assay | IC₅₀ (mM) | Scavenging Potency (%) at 1 mg/mL | Reference |

|---|---|---|---|---|

| 4g | DPPH | - | 90.50 | [10][11] |

| 4j | DPPH | - | 88.00 | [10][11] |

| 4l | DPPH | - | 70.20 | [10][11] |

| 4m | DPPH | - | 69.00 | [10][11] |

| 4d | DPPH | - | 65.25 | [10][11] |

| BHT (Standard) | DPPH | - | 95.30 |[10][11] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyran derivatives are also well-documented.[12] Kojic acid derivatives featuring a 4H-pyran-4-one core have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[13] The mechanism often involves the suppression of key signaling pathways, such as those involving Syk/Src kinases and the transcription factor NF-κB, which are central to the inflammatory response.[13]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 4H-pyran-imine scaffolds.

General Synthesis of 2-Amino-4H-Pyran Derivatives

This protocol describes a typical one-pot, three-component synthesis.[14]

-

Reaction Setup : To a reaction vessel, add an equimolar ratio (e.g., 1.0 mmol) of the aldehyde, malononitrile, and the active methylene compound (e.g., ethyl acetoacetate).

-

Solvent and Catalyst : Add a suitable solvent (e.g., 5 mL of ethanol or water) and a catalytic amount of a base (e.g., N-methylmorpholine or K₂CO₃).[1]

-

Reaction Conditions : Stir the reaction mixture at a specified temperature (ranging from room temperature to 70 °C) for the required duration (from 10 minutes to several hours).[14]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the mixture. The solid product often precipitates and can be collected by filtration.

-

Purification : Wash the crude product with a suitable solvent (e.g., cold water or ethanol) and purify by recrystallization from a solvent like ethanol to obtain the pure 2-amino-4H-pyran derivative.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining antibacterial activity.[1]

-

Preparation : Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Serial Dilution : Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and add it to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation : Seal the plate and incubate at 37 °C for 24 to 48 hours.[1]

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound in the well that shows no visible bacterial growth.[1]

DPPH Radical Scavenging Assay

This protocol is used to evaluate antioxidant activity.[10]

-

Sample Preparation : Prepare various concentrations of the test compounds (e.g., from 0.03 to 1 mg/mL) in a solvent like methanol.

-

Reaction Mixture : In a microplate or test tube, mix a specific volume of the test compound solution with a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation : Incubate the mixture in the dark at room temperature for about 30 minutes.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A standard antioxidant like Butylated Hydroxytoluene (BHT) is used as a positive control.

-

Calculation : The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging effect against the compound concentration.[10]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[15]

-

Cell Seeding : Seed cancer cells (e.g., HCT-116) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.

-

IC₅₀ Calculation : The cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15]

Conclusion and Future Perspectives

This compound scaffolds and their related derivatives represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. Their straightforward and efficient synthesis, coupled with a wide array of significant biological activities, underscores their potential in the development of new therapeutic agents. The demonstrated efficacy in antimicrobial, anticancer, antioxidant, and anti-inflammatory applications provides a strong foundation for further research.

Future efforts should focus on expanding the structural diversity of these scaffolds to perform extensive structure-activity relationship (SAR) studies, which can lead to the identification of compounds with enhanced potency and selectivity. Investigating their in vivo efficacy and pharmacokinetic profiles will be crucial steps in translating these promising scaffolds into clinical candidates. The continued exploration of their mechanisms of action will further illuminate their therapeutic potential and pave the way for novel drug discoveries.

References

- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multicomponent Reactions of Dapsone Derivatives: Synthesis, Study of Potentially Active Antimicrobial Bis 4H- Pyran and Bis 1,4- Dihydropyridine Derivatives. [journals.ekb.eg]

- 4. growingscience.com [growingscience.com]

- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 12. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencescholar.us [sciencescholar.us]

The Ascendant Role of 4H-Pyran-4-imine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can address pressing therapeutic challenges is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, derivatives of the 4H-pyran-4-imine core are emerging as a versatile and potent class of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Core Synthesis Strategies: Building the this compound Scaffold

The primary route to this compound derivatives commences with the synthesis of their 2-amino-4H-pyran precursors. These are most commonly assembled via one-pot, multi-component reactions, which offer high efficiency and atom economy.[1][2] A prevalent method involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone) in the presence of a base catalyst.[1][3]

The crucial step to arrive at the this compound structure is the subsequent formation of a Schiff base. This is achieved through the condensation of the 2-amino-4H-pyran intermediate with an aldehyde or a ketone, typically under reflux with a catalytic amount of acid.[2] The resulting C=N double bond at the 4-position establishes the pyran-4-imine core. It is important to note that there can be tautomeric interplay between the 2-amino-4H-pyran and the this compound forms, and the predominant tautomer can depend on the substitution pattern and the solvent.

A generalized workflow for the synthesis is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated significant potential across several therapeutic areas. The following sections detail their activity and underlying mechanisms.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of this class of compounds against various cancer cell lines, including colorectal carcinoma (HCT-116), non-small-cell lung cancer (A549), and breast adenocarcinoma (MCF7).[3][4][5]

Mechanism of Action: The anticancer activity of this compound derivatives is often multifactorial. One of the key mechanisms involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest, thereby preventing cancer cell proliferation.[3]

Another prominent mechanism is the induction of apoptosis. These derivatives have been shown to modulate the expression of key apoptotic proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Caption: Anticancer mechanism of this compound derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Amino-4H-pyran | HCT-116 | 75.1 - 332.59 | [6] |

| Spiro-4H-pyran | A549, A375, LNCaP | Potent Activity | [4] |

| Fused Pyran | MCF7, HCT116, A549 | Varies | [5] |

Antimicrobial Activity

Derivatives of this compound have exhibited promising activity against a range of microbial pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][7] Some derivatives have also shown efficacy against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[1]

Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. The lipophilic nature of the pyran ring may facilitate the passage of these compounds across the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran | S. aureus | 4 - 15 (inhibition zone in mm) | [8] |

| Schiff Base of 4H-Pyran | M. bovis (BCG) | Good Activity | [1] |

| 2-Amino-4H-pyran | Gram-positive bacteria | Lower than ampicillin | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of 4H-pyran derivatives is an area of growing interest. Certain derivatives have been shown to inhibit key inflammatory mediators.[9]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (e.g., PGE2).[9] Additionally, some derivatives can suppress the production of other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[10]

Caption: Anti-inflammatory mechanism of this compound derivatives.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Amino-4H-Pyran Derivatives[11]

-

To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the β-dicarbonyl compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure 2-amino-4H-pyran derivative.

General Synthesis of this compound (Schiff Base) Derivatives[2]

-

In a round-bottom flask, dissolve the 2-amino-4H-pyran derivative (1 mmol) in an appropriate solvent (e.g., ethanol).

-

Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of acetic anhydride (5 drops).

-

Reflux the reaction mixture for 7-9 hours, monitoring the progress by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethanol and add water to precipitate the product.

-

Collect the solid by filtration and wash with water to obtain the pure Schiff base.

In Vitro Anticancer Activity (MTT Assay)[10]

-

Seed human cancer cells (e.g., OVCAR, HRA, COC1) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <1%) for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)[7]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add Mueller-Hinton broth to each well.

-

Perform serial twofold dilutions of the test compound in the wells.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plates at 37°C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)[6]

-

In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test inhibitor (dissolved in a suitable solvent) to the inhibitor wells and incubate.

-

Add a colorimetric substrate solution to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

After a specific incubation time at 25°C, read the absorbance at 590 nm.

-

Calculate the percentage of inhibition compared to the control.

Conclusion

This compound derivatives represent a highly promising and synthetically accessible class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, make them attractive scaffolds for further drug discovery and development efforts. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the medicinal chemistry of this fascinating heterocyclic system. Future work should focus on elucidating detailed structure-activity relationships and optimizing the pharmacokinetic properties of lead compounds to advance them towards clinical development.

References

- 1. promega.com [promega.com]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

In-Depth Technical Guide on the Computational and Theoretical Studies of 4H-Pyran-4-one

Disclaimer: Initial searches for "computational and theoretical studies of 4H-Pyran-4-imine" did not yield specific scholarly articles or detailed data required for an in-depth technical guide. Due to the limited availability of information on this compound, this document focuses on the closely related and extensively studied compound, 4H-Pyran-4-one . The methodologies and analyses presented here are representative of the computational approaches applied to this class of heterocyclic compounds and can serve as a foundational guide for similar studies on related molecules.

Introduction

4H-pyran-4-one, a core heterocyclic scaffold, is a constituent of numerous natural products and a versatile building block in synthetic organic chemistry. Its unique electronic and structural features have prompted a wide range of theoretical and computational investigations to elucidate its reactivity, stability, and potential for derivatization. This guide provides a comprehensive overview of the computational studies on 4H-pyran-4-one, detailing the theoretical methodologies employed and summarizing the key quantitative findings. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodologies and Protocols

The theoretical investigation of 4H-pyran-4-one and its derivatives predominantly employs Density Functional Theory (DFT) due to its balance of computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

A typical computational protocol for analyzing 4H-pyran-4-one involves the following steps:

-

Initial Structure Generation: A 3D model of the 4H-pyran-4-one molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A variety of basis sets can be employed, with 6-31G(d) being a common choice for initial optimizations and larger basis sets like 6-311++G(d,p) used for more accurate final calculations.[1][2] The optimization process continues until the forces on the atoms are close to zero, indicating a stable structure on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a true minimum.

-

Electronic Property Calculation: Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Spectroscopic Properties: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to validate the computational model.

-

Software

The most commonly cited software package for these calculations is Gaussian 09 .[2][3] Visualization of molecular orbitals and other properties is often performed using software like GaussView .

Data Presentation: Quantitative Computational Results

The following tables summarize key quantitative data obtained from computational studies of 4H-pyran-4-one and its derivatives.

Table 1: Calculated Electronic Properties of 4H-Pyran-4-one Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,6-dimethyl-3-[4-(ethylene-bridge)-phenyl]-4H-pyran-4-one | DFT/B3LYP | - | - | 4.55 |

| 2,6-dimethyl-3-[4-(ethene-bridge)-phenyl]-4H-pyran-4-one | DFT/B3LYP | - | - | 3.91 |

| Ru(II)-NO Complex of a 4H-pyran-4-one derivative (C1) | TD-DFT | - | - | 2.994 |

| Ru(II)-NO Complex of a 4H-pyran-4-one derivative (C2) | TD-DFT | - | - | 2.939 |

Data extracted from multiple sources for comparison.[3]

Visualizations: Diagrams of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of 4H-pyran-4-one.

Caption: A generalized workflow for computational studies of organic molecules.

Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.

Conclusion

The computational and theoretical studies of 4H-pyran-4-one have provided significant insights into its molecular structure, stability, and reactivity. DFT calculations have been instrumental in predicting its geometric parameters and electronic properties, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with desired functionalities. The methodologies and findings presented in this guide serve as a valuable resource for researchers engaged in the study of pyran-based compounds and their applications in various scientific disciplines.

References

Structural Elucidation of 4H-Pyran-4-imine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an imine functionality at the 4-position of the 4H-pyran ring to form 4H-Pyran-4-imine analogues opens up new avenues for chemical space exploration and the development of novel therapeutic agents. The nitrogen atom of the imine can be readily substituted with various alkyl and aryl groups, allowing for the fine-tuning of steric and electronic properties, which can significantly impact biological activity.

This technical guide provides a comprehensive overview of the structural elucidation of this compound analogues. It details the synthetic methodologies, spectroscopic characterization, and potential biological significance of this emerging class of compounds. While direct crystallographic and signaling pathway data for this compound analogues are currently limited in the scientific literature, this guide outlines the established experimental protocols and analytical techniques that are critical for their thorough characterization.

Synthesis of this compound Analogues

The primary route for the synthesis of this compound analogues, specifically those derived from 2-amino-4H-pyrans, involves a two-step process. The initial step is the synthesis of the 2-amino-4H-pyran core, which is then followed by the formation of the imine (Schiff base).

Experimental Protocol: Synthesis of 2-Amino-4H-pyran Precursors

A common and efficient method for the synthesis of 2-amino-4H-pyran derivatives is a one-pot, three-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound in the presence of a base catalyst.[3]

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

1,3-Diketone (e.g., acetylacetone, dimedone) (1 mmol)

-

Ethanol (10 mL)

-

N-methylmorpholine (NMM) (30 mol%)

Procedure:

-

To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the 1,3-diketone (1 mmol).

-

Add N-methylmorpholine (30 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

-

Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.

Experimental Protocol: Synthesis of this compound (Schiff Base) Analogues

The 2-amino-4H-pyran derivatives can be converted to their corresponding imines (Schiff bases) by reaction with orthoformates.

Materials:

-

2-Amino-4H-pyran derivative (1 mmol)

-

Trimethylorthoformate or triethylorthoformate (excess)

-

Acetic anhydride (catalytic amount)

Procedure:

-

In a round-bottom flask, suspend the 2-amino-4H-pyran derivative (1 mmol) in an excess of trimethylorthoformate or triethylorthoformate.

-

Add a catalytic amount of acetic anhydride to the mixture.

-

Reflux the reaction mixture for several hours (monitoring by TLC).

-

After completion, remove the excess orthoformate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the molecular structure of these compounds.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to identify include:

-

The proton at the C4 position of the pyran ring, which typically appears as a singlet.

-

Signals for the substituents on the pyran ring and the N-substituent of the imine.

-

The absence of the characteristic broad singlet for the -NH₂ protons of the precursor confirms the formation of the imine.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Important resonances include:

-

The signal for the imine carbon (C=N), which will be significantly downfield.

-

Carbons of the 4H-pyran ring.

-

Carbons of the various substituents.

-

Table 1: Representative Spectroscopic Data for a Hypothetical N-Phenyl-4H-Pyran-4-imine Analogue

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| Imine (C=N) | - | ~160-170 | ~1640-1660 | [M]+ |

| Pyran Ring (C-H) | ~4.5-5.5 (s, 1H, H-4) | ~90-110 (C-2, C-6), ~60-80 (C-3, C-5), ~30-40 (C-4) | - | Fragment ions |

| N-Phenyl | ~6.8-7.5 (m, 5H) | ~120-150 | - | Phenyl group fragments |

| Other Substituents | Dependent on group | Dependent on group | Characteristic bands | Characteristic fragments |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The most important vibration to observe is the C=N stretching of the imine group, which typically appears in the region of 1640-1660 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amino group of the precursor (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the imine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) confirms the molecular formula. The fragmentation pattern can help to confirm the connectivity of the different structural units.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. Although no crystal structures of this compound analogues have been reported in the literature to date, this technique would be invaluable for confirming the geometry of the imine bond and the overall conformation of the molecule. Obtaining suitable crystals for X-ray analysis is a critical step in this process.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and structural elucidation of this compound analogues.

Caption: General workflow for the synthesis and structural elucidation of this compound analogues.

Caption: Logical relationships in the process of structural determination.

Biological Activity and Signaling Pathways

While the biological activities of 4H-pyran and its derivatives are well-documented, with reports of antimicrobial, cytotoxic, and antioxidant effects, there is a scarcity of data specifically on the biological properties of this compound analogues.[3][4] The introduction of the imine functionality and the ability to easily modify the N-substituent provide a strong rationale for investigating their potential as novel therapeutic agents.

Future research should focus on screening these compounds against a panel of cancer cell lines and microbial strains to identify potential lead compounds. Should significant activity be observed, further studies would be required to elucidate the underlying mechanism of action and the specific signaling pathways involved.

Caption: A proposed workflow for investigating the biological activity and signaling pathways.

Conclusion

The structural elucidation of this compound analogues relies on a combination of established synthetic methods and modern spectroscopic techniques. While the synthesis of these compounds is accessible through multi-component reactions followed by imine formation, a comprehensive understanding of their structural and biological properties requires further investigation. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to explore this promising class of heterocyclic compounds. The lack of crystallographic and detailed biological data highlights a significant opportunity for future research to contribute to the fields of medicinal chemistry and drug discovery.

References

- 1. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Stability of the 4H-Pyran-4-imine Ring System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4H-pyran-4-imine ring system represents a largely unexplored heterocyclic core. While isoelectronic with the well-studied 4H-pyran-4-one, the introduction of the imine functionality is predicted to significantly alter the electronic properties, stability, and reactivity of the ring. This guide consolidates the available, though limited, experimental data on derivatives and provides a theoretical framework for understanding the parent system's behavior. The inherent instability of this ring system, as suggested by studies on related compounds, makes it a challenging yet potentially rewarding target for synthetic and computational chemists. This document outlines plausible synthetic strategies, predicts key reactivity patterns, and presents a theoretical assessment of its stability, thereby serving as a foundational resource for researchers interested in this novel heterocyclic scaffold.

Synthesis of the this compound Core

Direct experimental synthesis of the unsubstituted this compound has not been reported in the literature. However, based on analogous reactions, two primary synthetic routes can be proposed. Additionally, the synthesis of N-substituted derivatives has been documented.

Proposed Synthetic Pathways

The most direct approaches to the this compound core would likely involve the condensation of a 4H-pyran-4-one or the reaction of a 4H-pyran-4-thione with an amine source.

Synthesis of N-Substituted this compound Derivatives (Schiff Bases)

The synthesis of Schiff bases derived from 2-amino-4H-pyrans provides an experimentally verified method for creating N-substituted this compound structures.

Experimental Protocol:

-

Step 1: Synthesis of 2-amino-4H-pyran derivatives: A three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and malononitrile in the presence of a base catalyst (e.g., N-methylmorpholine) in a suitable solvent like ethanol at room temperature.

-

Step 2: Formation of the Schiff Base: The synthesized 2-amino-4H-pyran is then reacted with trimethyl orthoformate or triethyl orthoformate under reflux conditions with a catalytic amount of acetic anhydride.

Stability of the this compound Ring System

Direct quantitative data on the stability of the this compound ring is unavailable. However, related experimental observations and theoretical considerations suggest a high degree of instability.

A study on 4-aryl-4H-pyran-3,5-dicarboxylic acid esters revealed that the replacement of a 2-methyl group with an amino group leads to a "dramatic loss of stability"[1]. This suggests that increasing the electron density at the periphery of the ring system is destabilizing. The 4-imino group, being a strong electron-donating group through resonance, is therefore predicted to significantly destabilize the 4H-pyran ring compared to the isoelectronic 4-oxo group.

Theoretical Considerations:

-

Aromaticity: The parent 4H-pyran-4-one has low aromaticity[2]. The introduction of the more electron-donating imine nitrogen is expected to further decrease any aromatic stabilization.

-

Tautomerism: The this compound can exist in tautomeric equilibrium with 4-aminopyran. DFT studies on analogous systems, such as 4-aminocoumarin, have shown that the imino form can be the more stable tautomer in the gaseous state. However, the energy difference is often small, and the equilibrium can be solvent-dependent.

Reactivity of the this compound Ring System

The reactivity of the this compound ring is predicted to be dominated by the electrophilicity of the imine carbon and the diene character of the pyran ring.

Hydrolysis

The most probable reaction of 4H-pyran-4-imines is hydrolysis to the corresponding 4H-pyran-4-one and ammonia or a primary amine. This reaction is typically acid-catalyzed.

Predicted Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation of the imine nitrogen to form an iminium ion.

-

Nucleophilic attack of water on the imine carbon.

-

Proton transfer from the oxygen to the nitrogen.

-

Elimination of ammonia or a primary amine to form a protonated 4H-pyran-4-one.

-

Deprotonation to yield the 4H-pyran-4-one.

Cycloaddition Reactions

The 4H-pyran ring can act as a diene in [4+2] cycloaddition reactions. While not documented for 4H-pyran-4-imines, the reactivity of 4H-pyran-4-ones suggests that the imine analogue could undergo similar transformations. The electron-donating nature of the imine group may, however, alter the reactivity and regioselectivity compared to the ketone. Imines themselves can also act as dienophiles or be part of a diene system in cycloadditions.

Quantitative Data

Due to the limited research on this specific ring system, quantitative experimental data is scarce. The following table summarizes relevant data from analogous compounds to provide a predictive baseline.

| Property | Analogous Compound | Value | Remarks |

| Half-wave Potential (E1/2) | 4-Aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylates | Varies | 4H-pyrans are generally more stable than isoelectronic 1,4-dihydropyridines. Electron-donating groups on the 4-aryl substituent decrease the potential (lower stability).[1] |

| pKa of Conjugate Acid | Imines (general) | 5 - 7 | The basicity of the imine nitrogen is highly dependent on substitution. |

Table 1: Relevant Quantitative Data from Analogous Systems

Conclusion and Future Outlook

The this compound ring system remains a frontier in heterocyclic chemistry. The available evidence, primarily from theoretical considerations and studies of substituted analogues, points towards a highly reactive and potentially unstable scaffold. Its propensity for hydrolysis and the destabilizing effect of the imino group present significant challenges for its isolation and characterization.

Future research in this area should focus on:

-

Computational Studies: In-depth DFT calculations to accurately predict the geometry, electronic structure, spectroscopic signatures (NMR, IR), and thermodynamic stability of the parent this compound and its simple derivatives.

-

Trapping Experiments: Attempts to synthesize and trap the this compound in situ, for example, through cycloaddition reactions, to confirm its existence and explore its reactivity.

-

Synthesis of Stabilized Derivatives: The introduction of sterically bulky or electron-withdrawing groups may help to stabilize the ring system, allowing for its isolation and characterization.

For drug development professionals, while the parent this compound itself may be too unstable for direct application, stabilized derivatives or its role as a reactive intermediate in the synthesis of more complex molecules could be of interest. The insights provided in this guide aim to serve as a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 4H-Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of highly functionalized 4H-pyran derivatives. The methodologies described herein are based on multicomponent reactions (MCRs), which offer significant advantages in terms of reaction time, yield, and environmental impact, making them highly suitable for the construction of libraries of bioactive molecules for drug discovery.

The primary focus of these notes is the synthesis of 2-amino-4H-pyran derivatives, which are versatile intermediates and have shown a wide range of biological activities. While the direct one-pot synthesis of 4H-pyran-4-imines is not widely reported, the amino group on the synthesized 4H-pyran scaffold can serve as a handle for further functionalization, including the formation of Schiff bases (imines).

Introduction

4H-pyran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] They are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of these complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry.[4][5]

This protocol details a robust and versatile method for the synthesis of 2-amino-3-cyano-4H-pyran derivatives via a three-component reaction of an aldehyde, an active methylene compound (malononitrile), and a 1,3-dicarbonyl compound. Various catalytic systems can be employed, including organocatalysts and heterogeneous catalysts, often under solvent-free or aqueous conditions.[2][5][6]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-4H-pyran Derivatives using a Heterogeneous Catalyst